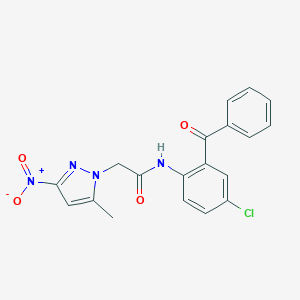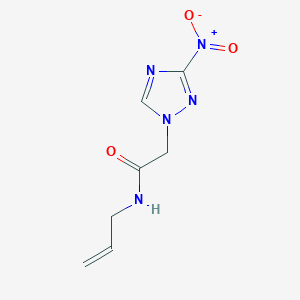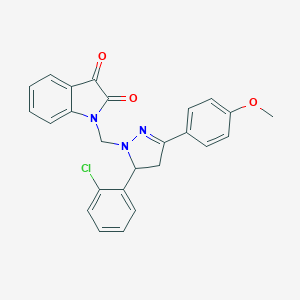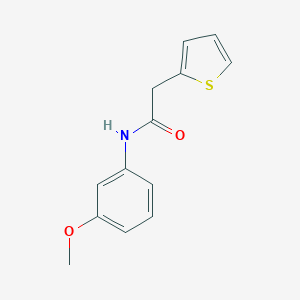![molecular formula C14H10FN3O3S B409951 N-[(4-fluoro-3-nitrofenil)carbamotioil]benzamida CAS No. 333741-81-4](/img/structure/B409951.png)
N-[(4-fluoro-3-nitrofenil)carbamotioil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10FN3O3S. It is known for its unique structural properties, which include a benzamide group linked to a 4-fluoro-3-nitrophenyl group through a carbamothioyl linkage.
Aplicaciones Científicas De Investigación
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Its unique structural properties make it a valuable building block in organic synthesis.
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a lead compound for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 4-amino-3-fluorophenylcarbamothioylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
- 4-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide
Uniqueness
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro and nitro group allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOAQFWSHKKCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzohydrazide](/img/structure/B409869.png)

![N-[4-(AMINOSULFONYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B409875.png)

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid](/img/structure/B409878.png)

![N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-2-phenylacetamide](/img/structure/B409880.png)
![5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B409881.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)

![1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B409887.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-dihydro-3-acenaphthylenesulfonamide](/img/structure/B409888.png)
![8,8-dimethyl-2,9-dioxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B409891.png)

